molecular formula C9H17NO B14005856 Bicyclo(2.2.1)heptan-2-ol, 3-(dimethylamino)-, (endo,endo)- CAS No. 57128-85-5

Bicyclo(2.2.1)heptan-2-ol, 3-(dimethylamino)-, (endo,endo)-

Cat. No.: B14005856
CAS No.: 57128-85-5
M. Wt: 155.24 g/mol
InChI Key: RELHKQZXRPAJSE-UHFFFAOYSA-N
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Description

3-(dimethylamino)bicyclo[2.2.1]heptan-2-ol is a chemical compound with the molecular formula C9H17NO and a molecular weight of 155.2374 g/mol It is a bicyclic compound featuring a dimethylamino group and a hydroxyl group attached to a norbornane skeleton

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(dimethylamino)bicyclo[2.2.1]heptan-2-ol typically involves the reaction of norbornene with dimethylamine in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the addition of the dimethylamino group to the norbornane skeleton . The resulting product is then subjected to hydrolysis to introduce the hydroxyl group at the 2-position of the bicyclic structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-(dimethylamino)bicyclo[2.2.1]heptan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(dimethylamino)bicyclo[2.2.1]heptan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(dimethylamino)bicyclo[2.2.1]heptan-2-ol involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, while the hydroxyl group can form additional hydrogen bonds. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(dimethylamino)bicyclo[2.2.1]heptan-2-ol is unique due to the presence of both a dimethylamino group and a hydroxyl group on the norbornane skeleton. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

57128-85-5

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

3-(dimethylamino)bicyclo[2.2.1]heptan-2-ol

InChI

InChI=1S/C9H17NO/c1-10(2)8-6-3-4-7(5-6)9(8)11/h6-9,11H,3-5H2,1-2H3

InChI Key

RELHKQZXRPAJSE-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1C2CCC(C2)C1O

Origin of Product

United States

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